N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as tetrazole derivatives, has been discussed in the literature . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .
Chemical Reactions Analysis
N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability .
Physical And Chemical Properties Analysis
N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .
Scientific Research Applications
Antitumor Activity
The compound has been found to have potent antitumor activity . It was screened against three cell lines; BEL-7402, HUH-7 and HepG2 human hepatoma using MTT assay . The results indicated that the compound exerts a potent cytotoxic/antiproliferative effect in a time and dose-dependent manner via induced apoptosis of HepG2 cells .
Antiviral Activity
The compound has shown promising antiviral activity against the Zika virus (ZIKV) . In a study, it was found to inhibit ZIKV RNA replication . The compound targeted the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), significantly inhibiting ZIKV replication both at the protein level and at the RNA level .
Inhibition of Enzyme Activity
The compound has been found to directly inhibit ZIKV RdRp enzyme activity . This makes it a potential candidate for the development of antiviral drugs.
Potential Chemotherapeutic Agent
Compounds bearing a symmetrical triazole moiety, such as this one, are reported to show a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimicrobial, antimycobacterial, antipyretic, anticancer, anticonvulsant, and anti-inflammatory activities .
Drug Development
The compound’s structure and properties make it a potential candidate for the development of various medicinal agents . Its ability to bind to certain regions of proteins through hydrogen bonding makes it a valuable tool in drug design .
Research Tool
Given its diverse biological activities, the compound serves as a valuable tool in biological and medicinal research . It can be used to study various biological processes, understand disease mechanisms, and develop new therapeutic strategies.
Future Directions
The future directions for the study of “N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide” and similar compounds could include further exploration of their synthesis, properties, and potential applications. N-trifluoromethyl azoles are suggested to be valuable substructures to be considered in medicinal chemistry .
properties
IUPAC Name |
N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2S/c1-34-21-13-9-18(10-14-21)23(33)29-15-22-30-31-24(32(22)20-5-3-2-4-6-20)35-16-17-7-11-19(12-8-17)25(26,27)28/h7-14,20H,2-6,15-16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSMCUJTVXGVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
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